

7-Bromohept-2-yne: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: 7-Bromohept-2-yne

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

7-Bromohept-2-yne is a bifunctional organic molecule featuring a terminal primary bromide and an internal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of transformations at two distinct reactive sites. These application notes provide an overview of the reactivity of **7-bromohept-2-yne** and general protocols for its use in constructing more complex molecular architectures, which is of significant interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of **7-bromohept-2-yne** is presented in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₁₁ Br | [1][2] |
| Molecular Weight | 175.07 g/mol | [1][2] |
| IUPAC Name | 7-bromohept-2-yne | [2] |
| CAS Number | 231620-79-4 | [1] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Boiling Point | 196-197 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [3] |

Applications in Organic Synthesis

The synthetic utility of **7-bromohept-2-yne** stems from the ability to selectively functionalize either the alkyl bromide or the alkyne moiety.

Nucleophilic Substitution at the Bromine Center

The primary alkyl bromide in **7-bromohept-2-yne** is susceptible to nucleophilic substitution, primarily via an S_N2 mechanism.[4] This allows for the introduction of a wide range of functional groups, extending the carbon chain and incorporating heteroatoms.

General Protocol for Nucleophilic Substitution:

A solution of **7-bromohept-2-yne** in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO) is treated with at least one equivalent of a nucleophile. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the attacking species. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Examples of Nucleophiles and Corresponding Products:

| Nucleophile | Product Functional Group |
|------------------------------------|--------------------------|
| Sodium Azide (NaN_3) | Azide |
| Potassium Cyanide (KCN) | Nitrile |
| Sodium Iodide (NaI) | Iodide |
| Thiolates (RSNa) | Thioether |
| Amines (R_2NH) | Secondary/Tertiary Amine |
| Carboxylates (RCOONa) | Ester |

Reactions at the Alkyne Moiety

The internal alkyne of **7-bromohept-2-yne** can undergo various transformations, including reduction, oxidation, and addition reactions.

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reaction conditions.

- Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO_2) under a hydrogen atmosphere will reduce the alkyne to the corresponding alkane, 1-bromoheptane.[4]
- Partial Reduction to cis-Alkene: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the stereoselective reduction to the cis-alkene, (Z)-7-bromohept-2-ene.
- Partial Reduction to trans-Alkene: Dissolving metal reduction, such as with sodium in liquid ammonia, yields the trans-alkene, (E)-7-bromohept-2-ene.[4]

General Protocol for Catalytic Hydrogenation (Complete Reduction):

7-Bromohept-2-yne is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of Pd/C (5-10 mol%) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon). The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or

GC-MS). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

| Reagent/Catalyst | Product | Stereochemistry |
|-------------------------------------|-----------------------|-----------------|
| H ₂ , Pd/C | 1-Bromoheptane | N/A |
| H ₂ , Lindlar's Catalyst | (Z)-7-bromohept-2-ene | cis |
| Na, NH ₃ (l) | (E)-7-bromohept-2-ene | trans |

The alkyne can be oxidized to form a diketone or cleaved to produce carboxylic acids.

- To a Diketone: Oxidation with reagents like potassium permanganate (KMnO₄) under neutral conditions can yield 7-bromoheptane-2,3-dione.[3]
- Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃) followed by an oxidative workup, or hot, basic KMnO₄, will cleave the triple bond to form carboxylic acids.[4]

Synthesis of 7-Bromohept-2-yne

A common method for the synthesis of **7-bromohept-2-yne** is the alkylation of propyne with 1,4-dibromobutane.[4]

Protocol for Synthesis:

Propyne is deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an inert solvent like liquid ammonia or THF at low temperatures to form the propynide anion. This is followed by the addition of 1,4-dibromobutane. The propynide anion acts as a nucleophile and displaces one of the bromide ions in an S_N2 reaction to form **7-bromohept-2-yne**.

Potential Applications in Drug Development and Materials Science

The ability to introduce various functionalities onto the **7-bromohept-2-yne** scaffold makes it a useful intermediate in the synthesis of more complex molecules. The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne

cycloaddition (CuAAC), to form triazoles, which are important pharmacophores. The bromo-alkyne structure is also a precursor for the synthesis of heterocyclic compounds and can be used in the development of new materials like liquid crystals and photochromic dyes.[3]

Safety Information

7-Bromohept-2-yne is a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation and allergic skin reactions.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

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- To cite this document: BenchChem. [7-Bromohept-2-yne: A Versatile Reagent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15313926#7-bromohept-2-yne-as-a-reagent-in-organic-synthesis]

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